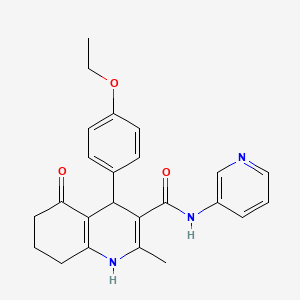

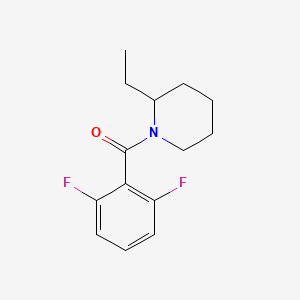

![molecular formula C20H26N2O2 B4057373 3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4057373.png)

3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-phenylpropanamide

Overview

Description

3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-phenylpropanamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain.

Scientific Research Applications

Analytical Characterization and Biological Matrices

Analytical profiles of psychoactive substances, including structural characterization and determination in biological matrices, have been studied extensively. For instance, De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines using various analytical techniques and developed a method for their determination in blood, urine, and vitreous humor using HPLC-UV and mass spectrometry, showcasing the robustness and accuracy of these methods for qualitative and quantitative analysis in biological fluids (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Arthropod Repellency

Research on optically active arthropod repellents against disease vectors has demonstrated that specific stereoisomers of compounds can significantly affect repellent efficacy. Klun et al. (2000) synthesized pure stereoisomers of arthropod repellents and found differential repellency against the malaria vector Anopheles stephensi, indicating the importance of stereochemistry in developing effective repellents (Klun, Ma, & Gupta, 2000).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the design and synthesis of compounds with potential therapeutic applications are critical. Sonda et al. (2003) synthesized benzamide derivatives as serotonin 4 receptor agonists, evaluating their effects on gastrointestinal motility. This research highlights the role of structural modifications in enhancing pharmaceutical properties and bioavailability (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).

Impurity Analysis in Pharmaceuticals

The identification and synthesis of novel impurities in pharmaceuticals, such as Repaglinide, have been explored to ensure drug safety and efficacy. Kancherla et al. (2018) detected unknown impurities in Repaglinide bulk drug batches and characterized them using advanced analytical techniques, contributing to the quality control and safety assessment of pharmaceuticals (Kancherla, Keesari, Alegete, Khagga, & Das, 2018).

Antihistaminic Activities

The synthesis and evaluation of antihistaminic activities of specific derivatives have been investigated for their potential therapeutic benefits. Arayne et al. (2017) synthesized benzamide derivatives of carboxyterfenadine and assessed their antihistaminic and anticholinergic activities, indicating their potential in treating allergies and related conditions (Arayne, Sultana, Shehnaz, Mandukhail, Gilani, & Haider, 2017).

properties

IUPAC Name |

3-[1-(cyclopentene-1-carbonyl)piperidin-4-yl]-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c23-19(21-18-8-2-1-3-9-18)11-10-16-12-14-22(15-13-16)20(24)17-6-4-5-7-17/h1-3,6,8-9,16H,4-5,7,10-15H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGCFKMJZGIPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C(=O)N2CCC(CC2)CCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

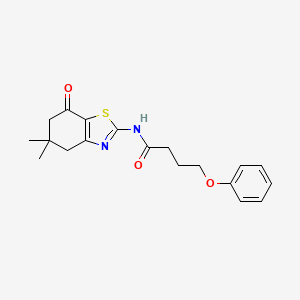

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4057303.png)

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B4057317.png)

![1-(2-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4057325.png)

![dimethyl 7-(5-bromo-2-hydroxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B4057342.png)

![2-cyclohexyl-N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4057344.png)

![N-(3-chloro-4-fluorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4057384.png)

![5-acetyl-N-allyl-6-methyl-2-oxo-N-[2-(phenylthio)ethyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B4057392.png)

![methyl phenyl[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B4057393.png)